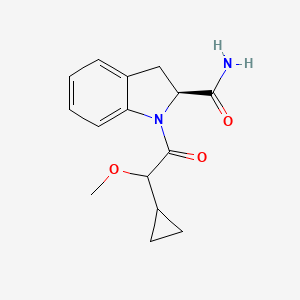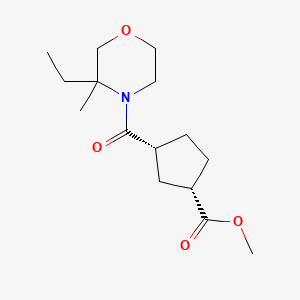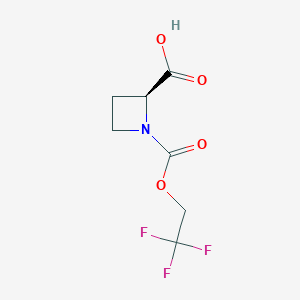![molecular formula C12H14ClFN2O B7337987 2-amino-5-chloro-N-[(1S)-2,2-dimethylcyclopropyl]-3-fluorobenzamide](/img/structure/B7337987.png)
2-amino-5-chloro-N-[(1S)-2,2-dimethylcyclopropyl]-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-chloro-N-[(1S)-2,2-dimethylcyclopropyl]-3-fluorobenzamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. This compound is also known by its chemical name, BAY 73-6691.
Mécanisme D'action
The mechanism of action of 2-amino-5-chloro-N-[(1S)-2,2-dimethylcyclopropyl]-3-fluorobenzamide involves the inhibition of the sGC enzyme. This enzyme is responsible for the production of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that regulates blood vessel dilation and other physiological processes. By inhibiting the sGC enzyme, this compound reduces the production of cGMP and leads to vasoconstriction, which can be useful in the treatment of pulmonary arterial hypertension.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of the sGC enzyme, reduction of cGMP production, and vasoconstriction. This compound has been found to be effective in reducing pulmonary arterial pressure and improving exercise capacity in patients with pulmonary arterial hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-amino-5-chloro-N-[(1S)-2,2-dimethylcyclopropyl]-3-fluorobenzamide in lab experiments include its potency as an sGC inhibitor and its potential applications in the treatment of cardiovascular diseases. However, limitations include the complexity of the synthesis method and the potential for off-target effects on other physiological processes.
Orientations Futures
There are several future directions for the scientific research of 2-amino-5-chloro-N-[(1S)-2,2-dimethylcyclopropyl]-3-fluorobenzamide. One direction is to explore its potential use in the treatment of other cardiovascular diseases, such as heart failure and coronary artery disease. Another direction is to investigate its potential applications in other areas of medicine, such as cancer therapy. Additionally, further research is needed to better understand the mechanism of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 2-amino-5-chloro-N-[(1S)-2,2-dimethylcyclopropyl]-3-fluorobenzamide is a complex process that involves several steps. The initial step involves the reaction of 4-chloro-3-fluoroaniline with (1S)-2,2-dimethylcyclopropanecarboxylic acid to produce an intermediate compound. The intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to produce the final product, this compound.
Applications De Recherche Scientifique
2-amino-5-chloro-N-[(1S)-2,2-dimethylcyclopropyl]-3-fluorobenzamide has been the subject of scientific research due to its potential applications in medicine and pharmacology. It has been found to be a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which is involved in the regulation of blood pressure and other physiological processes. This compound has been studied for its potential use in the treatment of cardiovascular diseases, such as pulmonary arterial hypertension.
Propriétés
IUPAC Name |
2-amino-5-chloro-N-[(1S)-2,2-dimethylcyclopropyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O/c1-12(2)5-9(12)16-11(17)7-3-6(13)4-8(14)10(7)15/h3-4,9H,5,15H2,1-2H3,(H,16,17)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXAYKZJEBVSPM-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1NC(=O)C2=C(C(=CC(=C2)Cl)F)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]1NC(=O)C2=C(C(=CC(=C2)Cl)F)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R)-2-[(6-ethyl-2-methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B7337926.png)
![5,6-dimethyl-3-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]pyridazine-4-carbonitrile](/img/structure/B7337935.png)
![(1R,2R)-2-[(4-methoxypyrimidin-2-yl)amino]cyclopentan-1-ol](/img/structure/B7337936.png)
![(4aR,7aS)-4-methyl-6-(2-propan-2-ylpyrimidin-4-yl)-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B7337943.png)

![5-[[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methylamino]pyridine-2-carbonitrile](/img/structure/B7337950.png)
![(1R,2R)-2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7337951.png)

![[(2R,3R)-2-(4-chlorophenyl)oxolan-3-yl]-(3,3-difluoropyrrolidin-1-yl)methanone](/img/structure/B7337959.png)

![(2S,3S)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid](/img/structure/B7337996.png)
![3-chloro-5-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-4-methylbenzoic acid](/img/structure/B7338003.png)
